2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide
Description
Table 1: Functional Role of Key Substituents in the Pyrimidine Core
Role of N,N-Dimethylethanethioamide Substituent in Bioisosteric Replacement Strategies
The N,N-dimethylethanethioamide group at the pyrimidine 5-position exemplifies a deliberate bioisosteric replacement strategy. Thioamides differ from amides in three critical ways:
- Hydrogen-Bonding Capacity : The thioamide’s sulfur atom acts as a stronger hydrogen-bond donor but weaker acceptor compared to oxygen in amides, altering interaction profiles with target proteins.
- Proteolytic Stability : Thioamides resist cleavage by proteases and peptidases, as evidenced by their use in SARS-CoV-2 main protease (Mpro) inhibitors. For example, replacing an amide with a thioamide in compound TKB248 improved pharmacokinetic (PK) profiles and gastric acid stability.
- Electronic Effects : The C=S bond’s polarizability enhances metal-binding affinity, which could be exploited in targeting metalloenzymes or generating metal-based therapeutics.
The N,N-dimethyl moiety on the ethanethioamide side chain further optimizes the molecule’s properties:
- Lipophilicity : The dimethyl group increases logP, potentially enhancing blood-brain barrier permeability or intracellular uptake.
- Conformational Restriction : Dimethylation reduces rotational freedom, favoring bioactive conformations and improving binding entropy.
Table 2: Comparative Properties of Amide vs. Thioamide Bioisosteres
Properties
Molecular Formula |
C26H31N3OS |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide |
InChI |
InChI=1S/C26H31N3OS/c1-5-6-12-24-27-19(2)23(17-25(31)28(3)4)26(30)29(24)18-20-13-15-22(16-14-20)21-10-8-7-9-11-21/h7-11,13-16H,5-6,12,17-18H2,1-4H3 |
InChI Key |
OQNHGAUWNJCLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3)CC(=S)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimidine Core
The pyrimidine ring is typically constructed via cyclocondensation reactions involving β-dicarbonyl compounds and amidines or ureas. A common approach involves:
- Starting materials: β-Ketoesters or β-diketones (e.g., ethyl acetoacetate derivatives).
- Reaction: Condensation with appropriate amidines or guanidine derivatives under acid or base catalysis.
- Outcome: Formation of the substituted pyrimidine ring with the desired substitutions at specific positions.
β-Ketoester + Amidines → Cyclocondensation → Pyrimidine ring formation
Reference: Similar methodologies are detailed in heterocyclic synthesis literature and are standard for pyrimidine derivatives.
Oxo Group Incorporation
The oxo (carbonyl) functionality at position 6 of the pyrimidine ring is generally formed during ring construction via keto-enol tautomerism or introduced through oxidation of precursor intermediates using oxidizing agents like potassium permanganate or chromium-based oxidants under controlled conditions.
Formation of the Phenylphenylmethyl Substituent
- The phenylphenylmethyl group is introduced via nucleophilic substitution or alkylation of a suitable precursor with a phenylphenylmethyl halide or via Friedel–Crafts alkylation using phenylbenzyl derivatives in the presence of Lewis acids such as aluminum chloride.
Synthesis of the Ethanethioamide Moiety
- The ethanethioamide group is typically synthesized by thioamide formation from corresponding acyl chlorides or esters reacting with ammonia or ammonium salts , followed by N,N-dimethylation using methylating agents like methyl iodide in the presence of base.
Ethanoyl chloride + ammonia → Ethanethioamide
Ethanethioamide + methylating agent → N,N-dimethyl ethanethioamide
Final Assembly
The final compound is assembled through multiple coupling steps :
- Coupling of the pyrimidine core with the phenylphenylmethyl substituent via nucleophilic substitution .
- Introduction of the N,N-dimethyl ethanethioamide group through nucleophilic acyl substitution at the appropriate position on the heterocycle.
Data Tables Summarizing Preparation Parameters
| Step | Reagents | Catalysts/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrimidine ring synthesis | β-Dicarbonyl + Amidines | Acid/Base catalysis | 80–120°C | 4–8 hours | 60–75 | Standard heterocyclic synthesis |
| Alkylation (butyl) | Butyl halide | K₂CO₃ or NaH | Reflux | 2–6 hours | 70–85 | Selective at nitrogen or carbon positions |
| Methylation | Methyl iodide | K₂CO₃ | Room temp to 50°C | 1–4 hours | 65–80 | N,N-dimethylation of amines |
| Oxidation | KMnO₄ or CrO₃ | Aqueous or organic solvent | 0–50°C | 2–6 hours | 50–70 | To introduce carbonyl groups |
| Phenylphenylmethyl attachment | Phenylphenylmethyl halide | Lewis acids (AlCl₃) | 0–25°C | 2–8 hours | 55–70 | Friedel–Crafts alkylation |
Notes on Optimization and Environmental Considerations
- Reaction Temperature: Maintaining optimal temperatures (generally 80–120°C) is crucial to maximize yields and minimize side reactions.
- Catalyst Selection: Acidic or basic catalysts are chosen based on the step; for heterocyclic ring formation, acid catalysis is common.
- Solvent Choice: Polar aprotic solvents like acetonitrile or dimethylformamide facilitate nucleophilic substitutions and alkylations.
- Purification: Crystallization, column chromatography, or recrystallization are employed to purify intermediates and final products.
Summary of Research Findings
- The synthesis of such complex heterocyclic compounds benefits from multi-step organic synthesis strategies , emphasizing selective alkylation , oxidation , and coupling reactions .
- Patent literature indicates that mesoporous molecular sieves (e.g., HAlMCM-41) can serve as catalysts in related alkylation reactions, offering environmentally friendly and high-yield pathways.
- The compound's synthesis remains challenging due to the need for regioselectivity and functional group compatibility , often requiring fine-tuning of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide involves its interaction with specific molecular targets. For instance, it may act as an angiotensin II receptor antagonist, blocking the effects of angiotensin II and thereby reducing blood pressure. The compound’s structure allows it to bind to the receptor and inhibit its activity, leading to therapeutic effects.
Comparison with Similar Compounds
Fimasartan Metabolite: 2-[2-butyl-4-methyl-6-oxo-1-[[2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl]-1,6-dihydropyrimidin-5-yl]-N,N-dimethylethanethioamide
Pyrimidine-Based Antibacterial Agent (N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine)
- Structural Difference : Features fluorophenyl and methoxyphenyl substituents instead of biphenylmethyl and thioamide groups.
- Impact : The absence of a thioamide and presence of fluorine/methoxy groups confer antibacterial and antifungal activity, diverging from Fimasartan’s cardiovascular targeting .
- Crystallography : Intramolecular N–H⋯N hydrogen bonding stabilizes the structure, influencing bioavailability .
Fimasartan Impurity D
- Structure : 2-(2-butyl-4-methyl-6-oxo-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,6-dihydropyrimidin-5-yl)-N,N-dimethylacetamide.
- Key Difference : Incorporates a trityl-protected tetrazole group, increasing molecular weight (727.9 g/mol vs. 547.7 g/mol for Fimasartan) and reducing solubility .
- Relevance : A process-related impurity requiring strict control during synthesis (CAS: 503155-67-7; C₄₆H₄₅N₇O₂) .
Physicochemical and Pharmacological Comparison
Biological Activity
The compound 2-[2-butyl-4-methyl-6-oxo-1-[(4-phenylphenyl)methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide is a pyrimidine derivative that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 754.96 g/mol. The structure features a pyrimidine ring substituted with a butyl group, a methyl group, and a phenyl group, contributing to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C₄₆H₄₅N₇OS |
| Molecular Weight | 754.96 g/mol |
| SMILES | CC(C)C(=O)N(C)C(=S)C1=NC(=C(C)C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
| InChI | InChI=1S/C46H45N7OS |
Recent studies have indicated that this compound exhibits various biological activities, primarily through the modulation of specific biological pathways. The following mechanisms have been identified:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways, particularly through the modulation of cytokine release and the NLRP3 inflammasome pathway, which is crucial in various neurological disorders .
- Antitumor Effects : Preliminary data suggest that the compound may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to mitigate oxidative stress and neuronal cell death by enhancing autophagy and reducing inflammation .
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the efficacy and safety of this compound.
Case Study 1: Neuroprotection in Animal Models
In a study involving mice models of Alzheimer's disease, administration of the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests. The mechanism was linked to the activation of autophagy pathways and inhibition of neuroinflammation .
Case Study 2: Antitumor Activity
In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated potent activity, suggesting further investigation into its use as an anticancer agent .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize yield and purity of this compound?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with functionalization of the pyrimidine core. Key steps include nucleophilic substitution at the pyrimidinone ring and thioamide formation. Temperature control (e.g., 60–80°C) and pH adjustment (neutral to slightly basic) during coupling reactions improve intermediate stability. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance solubility of hydrophobic intermediates. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
Q. How can the compound’s structure be validated using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy : Use to confirm proton environments (e.g., methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–7.8 ppm). High-resolution mass spectrometry (HRMS) verifies molecular weight within ±2 ppm error.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement (SHELXL) resolves bond lengths and angles. For example, dihedral angles between the pyrimidine ring and substituents (e.g., 12–86°) confirm steric interactions .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize angiotensin II receptor (AT1) binding assays due to the compound’s structural similarity to fimasartan, a known AT1 blocker . Cytotoxicity screening in HEK293 or HepG2 cell lines (MTT assay, IC calculation) evaluates baseline safety. Dose-response curves (1 nM–100 μM) identify therapeutic windows .
Advanced Research Questions
Q. How can hydrogen bonding networks and crystal packing be analyzed to predict stability?
- Methodological Answer : SC-XRD data analyzed via SHELXL reveals intermolecular interactions. For instance, weak C–H⋯O bonds (2.5–3.0 Å) and π-π stacking (3.8–4.2 Å) stabilize the crystal lattice. Intramolecular N–H⋯N hydrogen bonds (e.g., 2.8 Å) reduce conformational flexibility. Mercury Software visualizes these interactions and quantifies packing coefficients .
Q. How to resolve contradictions between in vitro receptor affinity and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation). Low oral bioavailability (<30%) may explain efficacy gaps.
- Metabolite Identification : LC-MS/MS detects active metabolites. For example, oxidation of the butyl group could alter AT1 binding .
Q. What strategies improve aqueous solubility for formulation studies without compromising activity?
- Methodological Answer :
- Solid Dispersion : Co-precipitate with polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) at 1:2 (drug:polymer ratio).
- Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt.
- Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation. Monitor solubility via HPLC (reverse-phase C18 column) .
Q. How to design structure-activity relationship (SAR) studies targeting the pyrimidine core?
- Methodological Answer : Systematically modify substituents:
- Position 2-Butyl : Replace with shorter (ethyl) or branched (isobutyl) chains to assess steric effects.
- Position 4-Phenyl : Introduce electron-withdrawing groups (e.g., -NO) to enhance AT1 binding.
- Thioamide Group : Substitute with carboxamide to evaluate hydrogen bonding contributions.
Biological testing in hypertensive rat models (SBP reduction ≥20 mmHg indicates efficacy) .
Data Analysis and Experimental Design
Q. How to validate analytical methods (e.g., HPLC) for stability studies under stress conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% HO), and UV light. Monitor degradation products via HPLC (C18 column, 254 nm).
- Validation Parameters : Calculate linearity (R ≥0.999), precision (%RSD <2%), and recovery (98–102%). Use fimasartan as a reference standard .
Q. How to address batch-to-batch variability in biological activity?
- Methodological Answer :
- Quality Control : Enforce strict synthetic protocols (e.g., reaction time ±5%, solvent purity ≥99.9%).
- Bioassay Standardization : Include positive controls (e.g., losartan for AT1 assays) and normalize activity to internal standards.
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify outlier batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
